2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol
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Overview
Description
2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system attached to an ethan-1-ol moiety with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-1-yl derivatives with appropriate reagents to introduce the amino and ethan-1-ol functionalities. One common method involves the reduction of a corresponding ketone or aldehyde derivative followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and amination can be achieved using ammonia or primary amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence its binding affinity and specificity, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group instead of an amino group.
Norborneol: Another bicyclic alcohol with similar structural features.
Borneol: A bicyclic alcohol with a different substitution pattern.
Uniqueness
2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the bicyclic framework.
Properties
CAS No. |
72799-75-8 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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